Glycerol 1,2-cyclic phosphate
Description
Contextualization within Phosphorylated Glycerol (B35011) Metabolites
Glycerol is a fundamental molecule in the biochemistry of most living organisms. mdpi.com Its metabolic journey typically begins with phosphorylation, a highly conserved step across different species. nih.gov This reaction is primarily catalyzed by the enzyme glycerol kinase, which converts glycerol into glycerol-3-phosphate (G3P). nih.govresearchgate.net G3P can also be generated from dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate, through the action of G3P dehydrogenase. nih.govasm.org These phosphorylated glycerols are vital, serving as the precursor for the synthesis of glycerolipids, which form the basis of cellular membranes, and participating in energy-producing pathways like glycolysis. nih.govtaylorandfrancis.com Glycerol 1,2-cyclic phosphate emerges in specific contexts, often as a product or intermediate of enzymatic reactions involving other glycerophosphates. For instance, it can be formed during the prebiotic phosphorylation of glycerol or through the enzymatic breakdown of larger molecules like glycerylphosphorylcholine (B1206476). mdpi.comnih.gov
Significance of Cyclic Phosphate Esters as Key Intermediates
Cyclic phosphate esters are recognized for their high reactivity, often acting as transient intermediates in biochemical reactions. researchgate.netnih.gov This reactivity is largely attributed to the strained ring structure, which facilitates nucleophilic attack and ring-opening. jst.go.jp A well-known parallel is the role of cyclic phosphate intermediates in the chemistry of RNA. researchgate.net This intrinsic reactivity makes compounds like this compound significant in specific enzymatic and chemical processes.
It is formed, for example, during the action of glycerophosphinicocholine diesterase on substrates like glycerylphosphorylcholine. nih.govnih.gov Furthermore, its activated nature is being explored in the context of prebiotic chemistry. Research has shown that this compound can react with various prebiotic molecules, such as amino alcohols, to form more complex phospholipid headgroups, suggesting a potential pathway to the emergence of the first cell membranes on early Earth. researchgate.net This role as an activated intermediate underscores its importance in both contemporary biochemistry and studies on the origin of life. researchgate.netresearchgate.net
Overview of Research Trajectories for this compound
Research concerning this compound has followed several distinct, yet interconnected, paths.
Enzymatic Formation and Metabolism: A significant area of research has focused on how this compound is formed and degraded in biological systems. Studies have identified enzymes like glycerophosphinicocholine diesterase that can produce this compound from other phospholipids (B1166683). nih.govportlandpress.com Conversely, a specific enzyme, rac-glycerol 1:2-cyclic phosphate 2-phosphodiesterase, has been identified and purified from mammalian tissues; its function is to hydrolyze the cyclic phosphate into glycerol 1-phosphate. portlandpress.com Research has detailed the kinetics and regulation of these enzymes, for instance, noting that the formation of the cyclic ester is influenced by pH and the presence of divalent cations like Mg2+ or Ca2+. nih.govnih.gov
Prebiotic Chemistry and the Origin of Life: Another major research trajectory investigates the role of this compound in prebiotic scenarios. mdpi.comresearchgate.net Scientists have demonstrated its formation under plausible prebiotic conditions. mdpi.com Its inherent reactivity allows it to undergo ring-opening reactions with simple molecules thought to be present on early Earth, such as ethanolamine (B43304), to form the building blocks of phospholipids. researchgate.net This line of inquiry provides a potential route to understanding the spontaneous formation and evolution of primitive cell membranes. researchgate.net
Chemical Properties and Synthesis: Foundational research has established the chemical properties and methods for the synthesis of this compound. jst.go.jpnih.gov Its structure and basic chemical data are well-characterized, providing the necessary information for more complex biochemical and prebiotic studies. nih.govmetanetx.org
Compound Properties and Related Enzymes
Table 1: Physicochemical Properties of this compound This interactive table provides key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₇O₅P | nih.gov |
| Molecular Weight | 154.06 g/mol | nih.gov |
| Exact Mass | 154.00311032 Da | nih.gov |
| CAS Number | 5695-96-5 | nih.gov |
| ChEBI ID | CHEBI:57831 | metanetx.orgebi.ac.uk |
Table 2: Enzymes Associated with this compound Metabolism This interactive table summarizes enzymes that either produce or degrade this compound.
| Enzyme | EC Number | Reaction | Notes | Source |
| Glycerophosphinicocholine diesterase | 3.1.4.2 | Acts on glycerylphosphorylcholine to release choline (B1196258) and a mix of glycerol 1-phosphate and this compound. | Percentage of cyclic product increases at lower pH and decreases with Mg²⁺ or Ca²⁺. | nih.govnih.gov |
| rac-Glycerol 1:2-cyclic phosphate 2-phosphodiesterase | 3.1.4.42 | Hydrolyzes this compound + H₂O to glycerol 1-phosphate. | A soluble enzyme found in mammalian tissues; does not require Ca²⁺ or Mg²⁺. | portlandpress.comcreative-enzymes.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O5P/c4-1-3-2-7-9(5,6)8-3/h3-4H,1-2H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLGNXWMKNZOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OP(=O)(O1)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations and Isomerism of Glycerol Cyclic Phosphates
Regioisomerism of Glycerol (B35011) Cyclic Phosphates (e.g., 1,2- vs. 2,3-cyclic phosphate)
Glycerol cyclic phosphates are five-membered ring structures formed by the esterification of the phosphate (B84403) group with two adjacent hydroxyl groups of the glycerol backbone. The primary distinction between regioisomers lies in which two hydroxyl groups are involved.
Glycerol 1,2-cyclic phosphate involves the phosphate group bridging the C1 and C2 positions of the glycerol molecule.
Glycerol 2,3-cyclic phosphate involves the phosphate group bridging the C2 and C3 positions. Due to the symmetry of glycerol, the 1,2- and 2,3-cyclic phosphates are enantiomers (mirror images) of each other when considering the chiral center at C2. However, they are often discussed as distinct regioisomers in reaction pathways.
These cyclic phosphates are key intermediates in both the synthesis and degradation of more complex glycerophospholipids. For instance, the hydrolysis of glycerophosphocholine (GPC) has been proposed to proceed through the formation of a cyclic phosphate intermediate. nih.gov The intramolecular attack by a free hydroxyl group on the phosphorus atom can lead to the formation of a cyclic species, which is then hydrolyzed to a mixture of glycerol-1-phosphate and glycerol-2-phosphate. nih.gov
In prebiotic synthesis scenarios, the phosphorylation of glycerol can yield a mixture of products, including glycerol-1-phosphate, glycerol-2-phosphate, and cyclic glycerol phosphates. mdpi.commdpi.com Studies on the ring-opening of glycerol-2,3-cyclic phosphate with various nucleophiles, such as amino alcohols, have been explored as a potential prebiotic pathway to complex phospholipid headgroups. acs.orgchemrxiv.orgnih.govresearchgate.net This highlights the intrinsic reactivity of the strained phosphate ring, making it susceptible to nucleophilic attack. The hydrolysis of this compound itself has been a subject of study to understand its stability and degradation pathways. acs.org
The table below summarizes the key features of the two main regioisomers of glycerol cyclic phosphate.
| Feature | This compound | Glycerol 2,3-cyclic phosphate |
|---|---|---|
| Structure | Phosphate ester linkage between C1 and C2 of glycerol. | Phosphate ester linkage between C2 and C3 of glycerol. |
| Relationship | Enantiomers, often treated as distinct regioisomers in reaction schemes. | |
| Formation | Can be formed enzymatically from glycerylphosphorylcholine (B1206476) by diesterases. nih.govnih.gov Also formed in abiotic phosphorylation of glycerol. mdpi.com | Formed in prebiotic phosphorylation of glycerol. nih.govresearchgate.net Investigated as a key reactive intermediate in prebiotic phospholipid synthesis. acs.orgchemrxiv.org |
| Reactivity | The strained five-membered ring is susceptible to hydrolysis and nucleophilic attack. acs.org | The strained ring readily undergoes ring-opening reactions with nucleophiles like water or amino alcohols to form phospholipid precursors. nih.govresearchgate.net |
Stereochemical Purity in Enzymatic and Abiotic Pathways
The stereochemical outcome of glycerol phosphate synthesis is highly dependent on the pathway of formation. Abiotic and enzymatic routes yield products with vastly different stereochemical purity.
Abiotic Pathways: Prebiotic syntheses of glycerol phosphates, which simulate conditions on early Earth, typically lack stereospecific control. The phosphorylation of glycerol using inorganic phosphates and condensing agents, sometimes catalyzed by minerals or conducted in non-aqueous solvents, results in a mixture of isomers. mdpi.commdpi.commdpi.com These reactions produce both glycerol-1-phosphate and glycerol-2-phosphate, as well as cyclic forms. researchgate.net Since the starting glycerol is achiral, and the reactions are not guided by a chiral catalyst, the resulting chiral products, such as glycerol-1-phosphate (which is chiral at the C2 position), are formed as a racemic mixture (an equal mixture of both enantiomers). Consequently, any subsequent cyclization to glycerol 1,2- or 2,3-cyclic phosphate would also result in a racemic product.
Enzymatic Pathways: In stark contrast, biological systems exhibit remarkable stereospecificity. The biosynthesis of the glycerol phosphate backbone of phospholipids (B1166683) is a classic example of enzymatic control over chirality. researchgate.net Life on Earth has evolved two distinct and highly stereospecific enzymes that synthesize enantiomerically pure glycerol phosphates from the same achiral precursor, dihydroxyacetone phosphate (DHAP). mdpi.com
In Bacteria and Eukarya, the enzyme sn-glycerol-3-phosphate dehydrogenase (G3PDH) catalyzes the reduction of DHAP to produce exclusively sn-glycerol-3-phosphate (G3P). researchgate.net
In Archaea, a different enzyme, sn-glycerol-1-phosphate (B1203117) dehydrogenase (G1PDH) , catalyzes the reduction of DHAP to form the opposite enantiomer, sn-glycerol-1-phosphate (G1P). researchgate.net
This enzymatic production of enantiomerically pure precursors ensures that the resulting phospholipids and their derivatives in these organisms are also homochiral. researchgate.net Further enzymatic modifications, such as the formation of this compound, also proceed with high fidelity. For example, kidney glycerophosphinicocholine diesterase acts on glycerylphosphorylcholine to release glycerol 1:2-cyclic phosphate. nih.govnih.gov The stereochemistry of the substrate, which is derived from the G3P pool, dictates the stereochemistry of the cyclic product. This enzymatic precision is a hallmark of biological systems, ensuring the correct configuration for molecular recognition and function.
Influence of Stereochemistry on Biochemical Recognition and Reactivity
The strict stereochemical control exerted by enzymes is crucial because the chirality of glycerol phosphates directly influences their interaction with other biomolecules and their subsequent reactivity. The "handedness" of a molecule is a critical determinant for the precise three-dimensional fit required in enzyme active sites and receptor binding pockets.
The distinct stereochemistry of the glycerol phosphate backbone in the lipids of Archaea (G1P) versus Bacteria and Eukarya (G3P) is a fundamental biochemical divide. researchgate.netfrontiersin.org This difference affects the entire architecture and properties of the cell membrane. Enzymes involved in lipid biosynthesis are highly specific for one enantiomer. For example, glycerol phosphate cytidylyltransferase (GCT), which synthesizes the activated precursor CDP-glycerol, shows distinct stereospecificities. The GCT from the bacterium Aquifex aeolicus is absolutely specific for sn-glycerol 3-phosphate, whereas the enzyme from the archaeon Archaeoglobus fulgidus preferentially uses sn-glycerol 1-phosphate. nih.gov This enzymatic specificity is directly reflected in the final stereochemistry of the glycerophosphoinositol (B231547) accumulated by these organisms. nih.gov
Beyond enzyme-substrate interactions, stereochemistry also impacts the interaction of glycerolipids with other biological molecules. In a study on synthetic lipoteichoic acid (LTA) fragments, the chirality of the glycerol phosphate repeating units was shown to have a significant effect on the interaction with LTA-recognizing antibodies. rsc.org This demonstrates that the immune system can distinguish between stereoisomers of these structures. Furthermore, the chirality of the glycerol building block also influenced the stereoselectivity of synthetic glycosylation reactions, underscoring how stereochemistry can govern chemical reactivity even in a laboratory setting. rsc.org The presence of both glycerol phosphate enantiomers has been detected in some bacteria, raising questions about the potential for heterochiral membranes and their biological implications. researchgate.net
Synthetic Methodologies and Formation Pathways
Prebiotic Synthesis Strategies
The formation of glycerol (B35011) 1,2-cyclic phosphate (B84403) is a key area of research in understanding the origins of life, as it is a precursor to phospholipids (B1166683), the main components of cell membranes. mdpi.comresearchgate.net
The synthesis of glycerol phosphates, including the cyclic variant, has been demonstrated under conditions mimicking the primitive Earth. mdpi.comresearchgate.net One proposed pathway involves the heating of glycerol with a phosphate source, which can lead to the formation of glycerol 1,2-cyclic phosphate among other phosphorylated derivatives. mdpi.comacs.org For instance, when glycerol is heated with phosphate in the presence of urea (B33335), it can be efficiently converted into a mixture that predominantly contains this compound. acs.org
Research has also explored the phosphorylation of glycerol using various inorganic phosphates. Studies have shown that trimetaphosphate, a condensed phosphate, has a positive effect on the prebiotic phosphorylation of glycerol. frontiersin.orgnih.gov Furthermore, the meteorite mineral schreibersite, an iron-nickel phosphide, has been shown to produce glycerol phosphates, including the cyclic form, when heated in aqueous solutions under mild conditions. mdpi.comresearchgate.netpnas.org This suggests a potential extraterrestrial delivery of reactive phosphorus for prebiotic synthesis. pnas.org
A cyanosulfidic protometabolism model proposes a common chemical origin for lipid precursors like glycerol-1-phosphate, amino acids, and ribonucleotides, highlighting a network of reactions involving reagents such as cyanide, phosphate, and hydrogen sulfide. esr.ie
| Reactants | Conditions | Products | Reference |
|---|---|---|---|
| Glycerol, Phosphate, Urea | Heating | This compound (predominantly) | acs.org |
| Glycerol, Trimetaphosphate | - | Glycerol phosphates | frontiersin.orgnih.gov |
| Glycerol, Schreibersite | Mild heating in aqueous solution | Glycerol phosphates | mdpi.comresearchgate.netpnas.org |
| Glyceraldehyde, Phosphate, Cyanide, Hydrogen sulfide | Cyanosulfidic protometabolism | Glycerol-1-phosphate, Amino acids, Ribonucleotides | esr.ie |
Minerals are believed to have played a crucial catalytic role in prebiotic reactions. mdpi.com Clay minerals, in particular, have been shown to facilitate the prebiotic synthesis of glycerol phosphates under hydrothermal conditions. mdpi.com The presence of minerals like kaolinite (B1170537), a type of clay, and quartz sand can significantly enhance the yield of glycerol phosphates. mdpi.commdpi.com In some experiments, the yield of phosphorylated glycerol was improved by the presence of silicates, reaching up to 90%. nih.govmdpi.com
The catalytic effect of minerals is attributed to their ability to adsorb and concentrate reactants on their surfaces, thereby facilitating the necessary chemical transformations. mdpi.comaugustana.edu Studies have demonstrated that various minerals, including offretite, garnet, hematite, and quartz, as well as clays (B1170129) like kaolinite and perlite, can catalyze the formation of glycerol phosphates at elevated temperatures and acidic pH. mdpi.com The yields of these products were reportedly doubled in experiments where minerals were present compared to those without. mdpi.com
Phosphorylation reactions in aqueous environments are often challenging due to the thermodynamic unfavorability of removing a water molecule. mdpi.com To overcome this, researchers have investigated the use of non-aqueous solvents and hydrothermal conditions. researchgate.netmdpi.com
Non-aqueous solvents, such as formamide (B127407) and deep eutectic solvents (like a mixture of urea and choline (B1196258) chloride), have been shown to be advantageous for prebiotic phosphorylation. nih.govmdpi.comd-nb.info These environments can promote condensation reactions and improve the efficiency of phosphorylation. nih.gov For example, heating glycerol with a phosphate source at 85°C for a week in the presence of silicates in non-aqueous solvents has been shown to produce glycerol cyclic phosphodiesters. mdpi.com
Hydrothermal conditions, simulating environments like undersea vents, have also been explored. researchgate.netmdpi.com The synthesis of glycerol phosphates has been reported at temperatures ranging from 100-200°C in the presence of various minerals. mdpi.com While the yields under these conditions can be modest (around 1%), they demonstrate the plausibility of such formation pathways on the early Earth. mdpi.com
| Environment | Conditions | Key Findings | Reference |
|---|---|---|---|
| Non-Aqueous (Formamide, Deep Eutectic Solvents) | Heating at 85°C for one week with silicates | Promotes condensation and formation of glycerol cyclic phosphodiesters. Yields can reach up to 90%. | mdpi.comnih.gov |
| Hydrothermal | 100-200°C with mineral catalysts | Formation of glycerol phosphates, with yields around 1%. | mdpi.commdpi.com |
The formation of the phosphodiester bond in this compound requires an energy source. In prebiotic chemistry, high-energy phosphate compounds are thought to have played a role similar to ATP in modern biology. core.ac.uk Compounds like diamidophosphate (B1260613) (DAP) and cyclic trimetaphosphate can spontaneously phosphorylate glycerol, even at room temperature. researchgate.netmdpi.com
Condensation agents such as urea and cyanamide (B42294) have also been shown to improve the synthesis of glycerol phosphates. mdpi.com These molecules facilitate the removal of water, driving the phosphorylation reaction forward. mdpi.com The use of such agents, often in combination with heating, represents a plausible mechanism for the formation of glycerol phosphates on the early Earth. mdpi.com
Impact of Non-Aqueous and Hydrothermal Environments on Yield and Specificity
Enzymatic Formation Pathways
In biological systems, the formation of this compound is mediated by specific enzymes.
This compound can be produced enzymatically from the breakdown of glycerophosphodiesters. nih.govnih.gov One notable enzyme involved in this process is kidney glycerophosphinicocholine diesterase (EC 3.1.4.2). nih.govnih.govportlandpress.com This enzyme acts on substrates like glycerylphosphorylcholine (B1206476) and glycerylphosphorylethanolamine, simultaneously releasing this compound and glycerophosphate. nih.govnih.gov
The formation of the cyclic phosphate ester is influenced by reaction conditions. For instance, the percentage of this compound formed increases at pH values below the enzyme's optimum. nih.govnih.gov Conversely, the addition of divalent cations such as Mg²⁺ or Ca²⁺, which stimulate the reaction, leads to a decrease in the formation of the cyclic product. nih.govnih.gov
Cyclase Activity in Specific Microbial and Mammalian Systems
The enzymatic formation of this compound and related cyclic phosphate compounds is not widespread but has been identified in specific biological contexts across different domains of life.
In mammalian systems , the formation of this compound has been observed as a product of the enzymatic degradation of phospholipids. Specifically, a glycerophosphinicocholine diesterase (EC 3.1.4.2) found in kidney tissue can act on glycerylphosphorylcholine and glycerylphosphorylethanolamine. nih.gov This reaction simultaneously releases both glycerol-phosphate and this compound. nih.gov
In microbial systems , while direct synthesis of free this compound is less commonly documented, enzymes that produce cyclic phosphates as part of larger molecules are known. For example, in the protozoan parasite Trypanosoma brucei, the enzyme glycosylphosphatidylinositol diacylglycerol-lyase (EC 4.6.1.14), also known as GPI-specific phospholipase C, cleaves the glycosylphosphatidylinositol (GPI) anchor of variant surface glycoproteins. researchgate.netmdpi.com This reaction yields diacylglycerol and a complex sugar structure containing an inositol (B14025) 1,2-cyclic phosphate, which is linked to the rest of the anchor. researchgate.netmdpi.com A similar enzymatic activity (phosphatidylinositol diacylglycerol-lyase, EC 4.6.1.13) is found in bacteria, which also cleaves phosphatidylinositol to produce diacylglycerol and inositol 1,2-cyclic phosphate. csic.es Furthermore, the regulation of key metabolic enzymes by glycerol derivatives highlights the integration of glycerol metabolism with cellular signaling. In Escherichia coli, for instance, the presence of glycerol-3-phosphate influences catabolite repression by controlling the activity of adenylate cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP). acs.org
Investigation of Enzyme Specificity and Reaction Conditions for Cyclization
The activity and product distribution of enzymes that generate cyclic phosphates are highly dependent on reaction conditions and exhibit significant substrate specificity.
Enzyme specificity is a critical determinant of the reaction. The aforementioned mammalian and microbial enzymes are specific for their phospholipid substrates, such as glycerylphosphorylcholine or phosphatidylinositol. nih.govcsic.es This specificity ensures that cyclization occurs in the context of specific metabolic or signaling pathways. Broader investigations into cyclase mechanisms, such as those studying RNA terminal phosphate cyclases (e.g., RtcA), provide further insight into the principles of specificity. These enzymes can distinguish between different phosphate positions on a ribose sugar, for example, cyclizing a 3'-phosphate much more rapidly than a 2'-phosphate, indicating that the precise geometry of the substrate's phosphate group is a major factor in the kinetics of cyclization. openstax.orgresearchgate.net
The influence of environmental parameters on cyclization is also observed in other biological systems. For instance, in certain hyperthermophilic archaea, the degree of cyclization within their membrane lipids (glycerol dibiphytanyl glycerol tetraethers, or GDGTs) is influenced by both temperature and pH, demonstrating a broader biological principle of modulating cyclic structures in response to external conditions. researchgate.net
| Enzyme/System | Organism/Tissue | Substrate | Product | Modulating Factors | Citations |
| Glycerophosphinicocholine diesterase | Mammalian Kidney | Glycerylphosphorylcholine | This compound | pH, Mg²⁺, Ca²⁺ | nih.gov |
| Glycosylphosphatidylinositol diacylglycerol-lyase | Trypanosoma brucei | Glycosylphosphatidylinositol (GPI) anchor | Inositol 1,2-cyclic phosphate derivative | Substrate availability | researchgate.netmdpi.com |
| Phosphatidylinositol diacylglycerol-lyase | Bacteria | 1-Phosphatidyl-1D-myo-inositol | 1D-myo-inositol 1,2-cyclic phosphate | Substrate availability | csic.es |
| RNA 3'-terminal phosphate cyclase (RtcA) | Escherichia coli | RNA with 3'-phosphate | RNA with 2',3'-cyclic phosphate | Phosphate position (3' vs 2') | openstax.orgresearchgate.net |
Laboratory Chemical Synthesis for Research Applications
The laboratory synthesis of this compound requires controlled methods to manage the reactivity of glycerol's hydroxyl groups and to favor the formation of the five-membered cyclic phosphodiester ring.
Traditional methods for creating cyclic phosphates often involve multi-step processes that require anhydrous (water-free) conditions and protecting group chemistry. acs.org A common approach involves reacting a diol with a phosphorylating agent like phosphorus oxychloride (POCl₃), followed by hydrolysis of the resulting cyclophosphoryl chloride intermediate. acs.org However, when applied to glycerol, such harsh reagents can lead to the formation of polymers rather than the desired five-membered cyclic product, due to the high strain and reactivity of the intermediate. nih.gov
More recent advancements have focused on developing one-step, regioselective cyclophosphorylation methods that can be performed under milder conditions, sometimes even in aqueous solutions without the need for protecting groups. acs.org One such powerful reagent is diamidophosphate (DAP), which has been used for the cyclophosphorylation of glycerol in aqueous media under plausible prebiotic conditions. acs.org A related reagent, bis(dimethylamino)phosphorodiamidate (BDMDAP), has also been developed for the efficient, one-step cyclophosphorylation of various cis-diols. acs.org Another reported method involves the silicate-promoted phosphorylation of glycerol in non-aqueous solvents like formamide, which upon heating yields a mixture of glycerol phosphates, including this compound. mdpi.comnih.gov These modern techniques offer more direct and efficient routes to cyclic phosphates for research applications.
The synthesis of specific isomers of glycerol cyclic phosphate, such as the optically active enantiomers sn-glycerol-1,2-cyclic phosphate and sn-glycerol-2,3-cyclic phosphate, requires a regioselective and stereospecific approach. A procedure has been developed to synthesize these stereochemically pure isomers. nih.gov
The key steps in this synthetic pathway are:
Protection: The synthesis begins with a stereochemically defined and protected glycerol derivative, such as benzyl-sn-glycerol. The benzyl (B1604629) group protects one of the primary hydroxyl groups, directing the subsequent reaction.
Cyclization: The protected glycerol is reacted with a phosphorylating agent, like phenyl phosphorodichloridate, to form an intermediate benzyl-sn-glycerol-cyclic(phenyl)-phosphodiester. This step creates the core cyclic phosphate structure.
Deprotection: The protecting groups (both the benzyl group on the glycerol backbone and the phenyl group on the phosphate) are removed to yield the final, free sn-glycerol-cyclic-phosphodiester. nih.gov
This methodology allows for the specific synthesis of the five-membered ring isomers. The resulting sn-glycerol-1,2-cyclic phosphate and sn-glycerol-2,3-cyclic phosphate are optically active antipodes. nih.gov Due to their instability as thick liquids, they are often converted into more stable barium salts for storage. nih.gov
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods to produce complex molecules with high specificity. This strategy is particularly well-suited for creating specific stereoisomers of glycerol cyclic phosphate.
A typical chemoenzymatic route involves two main stages:
Enzymatic Phosphorylation: The process starts with the highly selective enzymatic phosphorylation of glycerol. Enzymes such as glycerol kinase catalyze the phosphorylation of glycerol with high stereospecificity, typically producing sn-glycerol-3-phosphate from ATP and glycerol. openstax.org This enzymatic step establishes the precise stereochemistry of the phosphate group on the glycerol backbone. Other enzymes, like acid phosphatases, can also be used to phosphorylate glycerol, although sometimes producing racemic products like rac-glycerol-1-phosphate. researchgate.net
Chemical Cyclization: The purified, stereochemically defined glycerol phosphate isomer is then subjected to a chemical cyclization reaction. Using the controlled cyclophosphorylation techniques described previously (e.g., with diamidophosphate), the adjacent hydroxyl group attacks the phosphate moiety to form the cyclic phosphodiester ring. acs.org
By starting with an enzymatically generated, enantiomerically pure precursor, the subsequent chemical cyclization yields a specific stereoisomer of glycerol cyclic phosphate. This approach leverages the unparalleled stereoselectivity of enzymes to overcome the challenges of controlling stereochemistry in purely chemical syntheses. csic.esresearchgate.net
Chemical Reactivity and Mechanistic Transformation Studies
Hydrolytic Pathways of Glycerol (B35011) 1,2-cyclic Phosphate (B84403)
The five-membered ring of glycerol 1,2-cyclic phosphate is strained and thus susceptible to cleavage. The hydrolysis of this cyclic phosphodiester can be catalyzed by acid, base, or specific enzymes, each leading to distinct product profiles.
Under acidic conditions, this compound undergoes hydrolysis, leading to the opening of the cyclic phosphate ring. This reaction yields a mixture of two isomeric products: glycerol 1-phosphate and glycerol 2-phosphate. capes.gov.br The mechanism involves the protonation of a phosphate oxygen atom, which enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. The attack can occur at either the primary (C1) or secondary (C2) carbon-oxygen-phosphorus bond, resulting in the formation of the two isomeric glycerol phosphates. The precise ratio of these products can be influenced by reaction conditions.
In alkaline solutions, the hydrolysis of this compound also results in a mixture of glycerol 1-phosphate and glycerol 2-phosphate. capes.gov.bracs.org The mechanism proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. This attack leads to the formation of a transient pentacoordinate trigonal bipyramidal intermediate. The subsequent departure of one of the glycerol oxygen atoms from the phosphorus center results in the cleavage of the ring. Similar to acid-catalyzed hydrolysis, the cleavage can occur at either of the ester linkages, leading to the two isomeric products. acs.org
Studies on the hydrolysis of related glycerophosphodiesters suggest that the reaction can proceed through the formation of a glycerol cyclic phosphate intermediate, which is then hydrolyzed. acs.org The reaction is understood to be subject to specific base catalysis, where the rate is dependent on the hydroxide ion concentration. acs.org
Table 1: Products of Chemical Hydrolysis of this compound
| Catalysis Type | Products |
| Acid-Catalyzed | Glycerol 1-phosphate and Glycerol 2-phosphate |
| Base-Catalyzed | Glycerol 1-phosphate and Glycerol 2-phosphate |
A specific enzyme, classified as Glycerol-1,2-cyclic-phosphate 2-phosphodiesterase (EC 3.1.4.42), catalyzes the hydrolysis of this compound. portlandpress.comqmul.ac.ukenzyme-database.org Unlike chemical hydrolysis which produces a mixture of isomers, this enzyme specifically cleaves the phosphodiester bond at the 2-position of the glycerol backbone. The reaction is as follows:
This compound + H₂O → Glycerol 1-phosphate portlandpress.comqmul.ac.ukcreative-enzymes.com
This enzyme is a soluble phosphodiesterase found in various mammalian tissues and has been purified and characterized. portlandpress.com
The kinetic properties of Glycerol-1,2-cyclic-phosphate 2-phosphodiesterase have been determined. The enzyme exhibits Michaelis-Menten kinetics with its substrate. portlandpress.com It has a relatively broad optimal pH range, functioning effectively between pH 6.9 and 7.5. portlandpress.com The enzyme also demonstrates activity, albeit slower, towards other cyclic nucleotides such as 3',5'-cyclic AMP (forming 5'-AMP) and 2',3'-cyclic AMP (forming a mix of 3'-AMP and 2'-AMP). portlandpress.comexpasy.org
Table 2: Kinetic Parameters of Glycerol-1,2-cyclic-phosphate 2-phosphodiesterase
| Parameter | Value | Reference |
| K_m (for this compound) | 7.2 mM | portlandpress.com |
| Optimal pH | 6.9 - 7.5 | portlandpress.com |
| Molecular Weight (gel filtration) | ~35,500 Da | portlandpress.com |
The catalytic activity of Glycerol-1,2-cyclic-phosphate 2-phosphodiesterase does not depend on the presence of divalent cations like Mg²⁺ or Ca²⁺. portlandpress.com However, its activity is enhanced by reducing agents such as cysteine and dithiothreitol, and notably by ferrous ions (Fe²⁺). portlandpress.com
The enzyme is susceptible to inhibition by several compounds. Theophylline (B1681296) and the metal chelator o-phenanthroline have been shown to inhibit its activity. portlandpress.com Furthermore, the enzyme is inhibited by its product's general class, inorganic phosphate (Pi), as well as by a range of other phosphomonoesters. portlandpress.com
Table 3: Modulators of Glycerol-1,2-cyclic-phosphate 2-phosphodiesterase Activity
| Modulator Type | Examples | Effect | Reference |
| Activators | Cysteine, Dithiothreitol, Fe²⁺ | Stimulation | portlandpress.com |
| Inhibitors | Theophylline, o-Phenanthroline, Inorganic Phosphate (Pi), Various Phosphomonoesters | Inhibition | portlandpress.com |
| Cofactors | None required (Ca²⁺, Mg²⁺) | N/A | portlandpress.com |
A key characteristic of Glycerol-1,2-cyclic-phosphate 2-phosphodiesterase is its lack of stereospecificity concerning the glycerol backbone of its primary substrate. The enzyme's systematic name, rac-glycerol-1,2-cyclic-phosphate 2-glycerophosphohydrolase, reflects this property. qmul.ac.ukenzyme-database.org It is capable of hydrolyzing both enantiomers of rac-glycerol 1:2-cyclic phosphate, producing rac-glycerol 1-phosphate. portlandpress.comexpasy.org
Enzymatic Hydrolysis by Phosphodiesterases (e.g., Glycerol-1,2-cyclic-phosphate 2-phosphodiesterase)
Cofactor Requirements and Inhibitor Profiles of Phosphodiesterases
Nucleophilic Ring-Opening Reactions
This compound, an intrinsically activated molecule, readily undergoes nucleophilic attack, leading to the opening of its five-membered phosphate ring. This reactivity is fundamental to the formation of more complex phosphodiesters. While water can act as a nucleophile leading to hydrolysis, other nucleophiles, particularly amino alcohols, can participate in these reactions to form the headgroups of various phospholipids (B1166683).
The reaction of this compound (often denoted as G>P in literature) with various amino alcohols provides a direct pathway to the formation of phospholipid headgroups. Studies have demonstrated that under alkaline aqueous conditions (e.g., pH 9.5, 40 °C), G>P reacts with amino alcohols such as choline (B1196258), ethanolamine (B43304), and serine to yield the corresponding glycerophospho-amino alcohol headgroups.
For instance, the reaction between G>P and choline produces glycerophosphocholines (GPCs), which are among the most abundant phospholipid headgroups in eukaryotic cell membranes. Similarly, reactions with ethanolamine and its methylated derivatives lead to the formation of glycerophosphoethanolamines (GPEs). These reactions are significant as they represent a potential prebiotic route to key building blocks of modern phospholipids.
Table 1: Phospholipid Headgroup Formation from this compound (G>P) and Amino Alcohols
| Amino Alcohol (Nucleophile) | Resulting Phospholipid Headgroup | Significance |
|---|---|---|
| Choline | Glycerophosphocholine (GPC) | Forms the headgroup of phosphatidylcholine, a major component of eukaryotic membranes. |
| Ethanolamine | Glycerophosphoethanolamine (GPE) | Forms the headgroup for phosphatidylethanolamine, another crucial membrane phospholipid. |
| Serine | Glycerophosphoserine (GPS) | Forms the headgroup for phosphatidylserine, important in cell signaling and apoptosis. |
| N-Methylethanolamine | Glycerophospho-N-methylethanolamine | Represents an intermediate in the stepwise formation towards GPC. |
| N,N-Dimethylethanolamine | Glycerophospho-N,N-dimethylethanolamine | Represents an intermediate in the stepwise formation towards GPC. |
The nucleophilic attack on the this compound ring is not only a question of if it occurs but also where. The ring can be opened at two different phosphorus-oxygen bonds, leading to two distinct regioisomers. The reaction results in a mixture of glycerol-2-phosphodiesters (non-natural isomers) and glycerol-3-phosphodiesters (natural isomers).
For example, the reaction with choline yields both glycerol-2-phosphocholine (G2PC) and glycerol-3-phosphocholine (G3PC). Research indicates that while both isomers are formed, the pathway allows for the eventual accumulation of the "natural" G3P-linked regioisomers. This selection is not based on the initial ring-opening step but rather on the differential stability of the products; the natural G3PX isomers exhibit greater hydrolytic stability compared to their non-natural G2PX counterparts. This difference in stability is attributed to the mechanism of their hydrolysis, which involves intramolecular phosphate migration.
Table 2: Regioisomeric Products from the Ring-Opening of G>P with Choline
| Product | Description | Relative Stability |
|---|---|---|
| Glycerol-3-phosphocholine (G3PC) | "Natural" isomer, where the phosphate is linked to the sn-3 position of glycerol. | More hydrolytically stable. |
| Glycerol-2-phosphocholine (G2PC) | "Non-natural" isomer, where the phosphate is linked to the sn-2 position of glycerol. | Less hydrolytically stable and prone to preferential hydrolysis. |
The outcome of the ring-opening reaction of this compound is highly sensitive to the surrounding chemical environment, particularly pH and the reaction medium.
Effect of pH: The pH of the solution has a profound impact on the reaction rate and product yield. In the reaction of G>P with choline, the formation of glycerophosphocholines (GPCs) was found to be negligible at neutral or slightly alkaline pH (7.5 and 8.5). However, at a higher pH of 9.5, product formation was observed over several weeks, and at pH 10.5, GPCs appeared in just one day. This demonstrates that alkaline conditions are necessary to facilitate the nucleophilic attack by the amino alcohol.
Table 3: Influence of pH on the Formation of Glycerophosphocholine (GPC)
| Reaction pH | GPC Formation | Reference |
|---|---|---|
| 7.5 | No products formed. | |
| 8.5 | No products formed. | |
| 9.5 | Products detected over several weeks (highest yield 0.6% after 7 weeks). | |
| 10.5 | Products detected after 1 day (0.7% total yield). |
Effect of Reaction Medium: The choice between an aqueous solution and a dry-state reaction can also alter the product distribution. For instance, when a lipidated form, 1-decanoyl glycerol-2,3-cyclic phosphate, was reacted with ethanolamine in an aqueous medium at pH 9.5, the primary reaction was the hydrolysis of the fatty acid ester rather than the desired ring-opening. Conversely, conducting the reaction in a dry state minimized this competing hydrolysis, favoring the formation of the lysophospholipid product.
Regioselectivity and Stereospecificity of Ring Opening
Mechanistic Investigations of Intramolecular Phosphate Migration
The differing stability of the G2PX and G3PX regioisomers is explained by the mechanism of their hydrolysis, which involves intramolecular phosphate migration. It has been proposed that the hydrolysis of these phosphodiesters does not occur through a direct attack by water but rather proceeds
Biological and Biochemical Intermediary Roles
Role in Prebiotic Membrane Evolution
The emergence of self-replicating systems, a cornerstone of life, is believed to have been preceded by the formation of primitive membranes that could encapsulate and concentrate the necessary molecules. Glycerol (B35011) 1,2-cyclic phosphate (B84403) is hypothesized to have been a pivotal player in this critical step of abiogenesis.
On the primordial Earth, the synthesis of complex molecules like phospholipids (B1166683), the primary components of modern cell membranes, would have been a significant challenge. researchgate.netnih.govnih.gov Research suggests that glycerol 1,2-cyclic phosphate could have served as an "intrinsically activated" precursor for the formation of various phospholipid headgroups. researchgate.netnih.govnih.govacs.org Prebiotic phosphorylation of glycerol can lead to the formation of this compound alongside its isomers, glycerol-1-phosphate and glycerol-2-phosphate. nih.govacs.orgacs.org
Studies have demonstrated that this compound can undergo ring-opening reactions with prebiotically plausible amino alcohols, such as ethanolamine (B43304) and its methylated derivatives, to generate a variety of complex phospholipid headgroups. researchgate.netnih.govnih.govacs.org This process provides a potential prebiotic route to essential components of modern cell membranes. researchgate.netnih.gov For instance, the reaction of glycerol-2,3-cyclic phosphate (an isomer of this compound) with choline (B1196258) in an alkaline solution has been shown to produce glycerophosphocholines, which are abundant in eukaryotic membranes. acs.org This pathway is significant because it offers a route to these complex molecules from simpler, potentially available precursors on early Earth. researchgate.netnih.gov
The proposed pathway involves the nucleophilic attack of an amino alcohol on the cyclic phosphate, leading to the formation of a phosphodiester bond and the creation of a phospholipid headgroup. researchgate.netacs.org This reaction is notable for its potential to selectively form the natural regioisomers of these headgroups. researchgate.netnih.govnih.gov
Table 1: Prebiotic Formation of Phospholipid Headgroups from Glycerol Cyclic Phosphates
| Reactant 1 | Reactant 2 | Product(s) | Significance |
|---|---|---|---|
| Glycerol-2,3-cyclic phosphate | Choline | Glycerophosphocholines (GPCs) | Prebiotic route to abundant eukaryotic phospholipid headgroups. acs.org |
| Glycerol-2,3-cyclic phosphate | Amino alcohols (e.g., ethanolamine) | Complex phospholipid headgroups | Formation of diverse headgroups from simple precursors. researchgate.netnih.govnih.govacs.org |
| Glycerol | Phosphate, Urea (B33335) (heating) | Glycerol-1,2-cyclic phosphate | Plausible prebiotic synthesis of the cyclic phosphate precursor. acs.org |
The ability of amphiphilic molecules to self-assemble into vesicles is a crucial property for the formation of primitive cells. Research has shown that acylglycerol-phosphates, which can be formed from glycerol phosphates, are capable of this self-assembly. acs.orgresearchgate.net Specifically, medium-chain acylglycerol-phosphates can form stable vesicles that are capable of encapsulating molecules like mono- and oligonucleotides. acs.orgresearchgate.net
While monoacylated glycerol-2-phosphates were not observed to form vesicles, longer-chain bis-acylated glycerol-2-phosphates did. acs.org Furthermore, the ring-opening of cyclic lysophosphatidic acids, which can be derived from glycerol cyclic phosphates, leads to a variety of self-assembling lysophospholipids. researchgate.netnih.govacs.org These findings suggest that this compound could have been an important intermediate in the generation of a diverse range of amphiphiles on the early Earth, contributing to the formation of the first protocellular structures. researchgate.netnih.govacs.orgnasa.gov The hydrolysis of the energetic cyclic phosphate moiety is proposed to lead to single-chain monophosphate lipids, which could then be further acylated to form double-chain phospholipids capable of forming stable membranes. nasa.gov
A fundamental and intriguing aspect of life is the homochirality of its molecular components. In modern organisms, phospholipids are predominantly based on sn-glycerol-3-phosphate in bacteria and eukaryotes, and sn-glycerol-1-phosphate (B1203117) in archaea. mdpi.com The prebiotic synthesis of glycerol phosphates from achiral precursors like glycerol would have resulted in a racemic mixture of both sn-glycerol-1-phosphate and sn-glycerol-3-phosphate. mdpi.comencyclopedia.pub
One hypothesis suggests that the initial formation of cell membranes utilized a non-chiral synthesis of glycerol phosphate, leading to the incorporation of both enantiomers into early phospholipids. mdpi.com The eventual dominance of one enantiomer over the other in different domains of life is thought to be a result of the evolution of specific enzymes, namely G1PDH in archaea and G3PDH in bacteria and eukaryotes, which catalyze the stereospecific reduction of dihydroxyacetone phosphate (DHAP). mdpi.com Therefore, while this compound itself is achiral, its formation and subsequent reactions were part of a chemical landscape that eventually led to the emergence of the chiral phospholipids we see in life today. mdpi.com The initial non-enzymatic condensation reactions on the early Earth are not believed to have produced any symmetry breaking. mdpi.com
Contribution to the Self-Assembly Properties of Primitive Membranes
Intermediacy in Cellular Glycerol Phosphate Metabolism and Turnover
In modern organisms, glycerol and its phosphorylated derivatives are central to various metabolic pathways. mdpi.comencyclopedia.pub While this compound is not a major, stable component of these pathways, it has been identified as a transient intermediate in the breakdown and synthesis of phospholipids.
This compound has been observed as a product in the enzymatic breakdown of glycerophospholipids. nih.gov For example, the enzyme glycerophosphinicocholine diesterase (EC 3.1.4.2) from kidney tissue can act on glycerylphosphorylcholine (B1206476) and glycerylphosphorylethanolamine to release this compound along with glycerophosphate. nih.gov The proportion of the cyclic phosphate formed is influenced by factors such as pH and the presence of metal ions like Mg²⁺ or Ca²⁺. nih.gov
Furthermore, the catabolism of phosphatidylinositol, another important class of phospholipids, can proceed through a pathway that generates a cyclic phosphate intermediate. The enzyme phosphatidylinositol diacylglycerol-lyase (EC 4.6.1.13) catalyzes the cleavage of phosphatidylinositol to form 1D-myo-inositol 1,2-cyclic phosphate and 1,2-diacyl-sn-glycerol. wikipedia.orgenzyme-database.org This highlights the role of cyclic phosphate intermediates in the turnover of inositol-containing phospholipids.
While less definitively established, the formation of this compound as a transient species during phospholipid anabolism is also plausible, representing a potential activated intermediate in certain biosynthetic reactions. The formation of phospholipids involves the creation of phosphodiester bonds, and cyclic intermediates can facilitate such reactions.
Glycerol utilization is a fundamental metabolic process in many organisms. mdpi.comencyclopedia.pub Glycerol is typically converted to glycerol-3-phosphate by glycerol kinase, which then enters glycolysis via its oxidation to dihydroxyacetone phosphate (DHAP) by glycerol-3-phosphate dehydrogenase. mdpi.comencyclopedia.pub This pathway is crucial for both energy production and the synthesis of various biomolecules.
The transient formation of this compound during phospholipid turnover connects it to this broader metabolic network. The hydrolysis of this compound would yield glycerol-1-phosphate and glycerol-2-phosphate. acs.org These can then be interconverted or channeled into the central metabolic pathways. For instance, glycerol-3-phosphate is a direct precursor for the synthesis of new phospholipids. mdpi.comencyclopedia.pub The integration of this compound metabolism, even as a minor or transient pathway, with the main glycerol utilization pathways ensures that the glycerol backbone from phospholipid breakdown can be efficiently recycled for either energy generation or anabolic processes.
Table 2: Key Enzymes and Reactions Involving Glycerol Phosphate Intermediates
| Enzyme | EC Number | Reaction | Relevance |
|---|---|---|---|
| Glycerophosphinicocholine diesterase | 3.1.4.2 | Glycerylphosphorylcholine + H₂O → this compound + Choline + Glycerophosphate | Formation of this compound during phospholipid catabolism. nih.gov |
| Phosphatidylinositol diacylglycerol-lyase | 4.6.1.13 | 1-phosphatidyl-1D-myo-inositol → 1D-myo-inositol 1,2-cyclic phosphate + 1,2-diacyl-sn-glycerol | Role of cyclic phosphates in inositol (B14025) lipid metabolism. wikipedia.orgenzyme-database.org |
| Glycerol Kinase | 2.7.1.30 | Glycerol + ATP → Glycerol-3-phosphate + ADP | Entry point of glycerol into central metabolism. mdpi.comencyclopedia.pub |
| Glycerol-3-phosphate dehydrogenase | 1.1.5.3 / 1.1.1.8 | Glycerol-3-phosphate + NAD⁺ ⇌ Dihydroxyacetone phosphate + NADH + H⁺ | Links glycerol metabolism to glycolysis. mdpi.comencyclopedia.puboup.com |
Enzymatic Regulation of its Levels within Biological Systems
The intracellular concentration of this compound is meticulously controlled by the interplay of synthesizing and degrading enzymes. This regulation ensures that the molecule is available for its biological roles while preventing any potential cellular disruption from its accumulation. The key enzymes involved belong to the phosphodiesterase family, which catalyzes the cleavage of phosphodiester bonds.
Enzymatic Synthesis
The primary enzyme implicated in the formation of this compound is glycerophosphinicocholine diesterase (EC 3.1.4.2). This enzyme facilitates the release of this compound alongside glycerol 1-phosphate from the substrates glycerylphosphorylcholine and glycerylphosphorylethanolamine. nih.govnih.gov
Enzymatic Degradation
The hydrolysis and inactivation of this compound are primarily carried out by rac-glycerol 1:2-cyclic phosphate 2-phosphodiesterase (EC 3.1.4.42). portlandpress.com This soluble enzyme catalyzes the conversion of this compound to glycerol 1-phosphate. creative-enzymes.com It is capable of acting on both stereoisomers of its substrate. creative-enzymes.com
Detailed studies of this phosphodiesterase from mammalian tissues have revealed several key regulatory features. The enzyme does not have an absolute requirement for Ca²⁺ or Mg²⁺ ions for its activity. portlandpress.com However, its activity is stimulated by the presence of reducing agents like cysteine and dithiothreitol, as well as by ferrous ions (Fe²⁺). portlandpress.com
The enzyme exhibits a broad substrate specificity, as it can also hydrolyze other cyclic nucleotides, albeit at a slower rate. These include 3',5'-cyclic AMP, which is converted exclusively to 5'-AMP, and 2',3'-cyclic AMP, which is broken down to a mixture of 3'-AMP and 2'-AMP. portlandpress.com The enzyme is subject to inhibition by several compounds, including theophylline (B1681296) and the metal chelator o-phenanthroline. portlandpress.com Inorganic phosphate (Pi) and various phosphomonoesters also inhibit its activity, with certain aromatic primary phosphates being particularly potent inhibitors. portlandpress.com
Table 1: Kinetic and Regulatory Properties of rac-Glycerol 1:2-cyclic phosphate 2-phosphodiesterase
| Property | Value / Description | Source |
|---|---|---|
| EC Number | 3.1.4.42 | creative-enzymes.com |
| Reaction | This compound + H₂O → glycerol 1-phosphate | creative-enzymes.com |
| Substrates | rac-glycerol 1:2-cyclic phosphate, 3',5'-cyclic AMP, 2',3'-cyclic AMP | portlandpress.comcreative-enzymes.com |
| Products | glycerol 1-phosphate, 5'-AMP, 3'-AMP, 2'-AMP | portlandpress.com |
| Kₘ (for glycerol cyclic phosphate) | 7.2 mM | portlandpress.com |
| Optimal pH | 6.9 – 7.5 | portlandpress.com |
| Molecular Weight | ~35,500 Da | portlandpress.com |
| Activators | Cysteine, Dithiothreitol, Fe²⁺ | portlandpress.com |
| Inhibitors | Theophylline, o-Phenanthroline, Inorganic phosphate (Pi), Aromatic primary phosphates | portlandpress.com |
Table 2: Factors Influencing the Formation of this compound by Glycerophosphinicocholine Diesterase
| Factor | Effect on this compound Formation | Source |
|---|---|---|
| pH | Formation is increased at pH values below the optimum. | nih.govnih.gov |
| Magnesium (Mg²⁺) | Addition decreases the percentage of cyclic phosphate formed. | nih.govnih.gov |
| Calcium (Ca²⁺) | Addition decreases the percentage of cyclic phosphate formed. | nih.govnih.gov |
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., ³¹P-NMR, ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and analysis of Glycerol (B35011) 1,2-cyclic phosphate (B84403). The combination of phosphorus-31, proton, and carbon-13 NMR provides a complete picture of the molecule's covalent structure and stereochemistry.
³¹P-NMR Spectroscopy : This is the most direct method for observing the phosphorus environment. The five-membered cyclic phosphate ring in Glycerol 1,2-cyclic phosphate results in a characteristic chemical shift that distinguishes it from its acyclic isomers, such as glycerol-1-phosphate and glycerol-2-phosphate. researchgate.net In vivo studies on centric diatoms identified a prominent and unique resonance at 19.1 ppm, which was attributed to this compound, representing a significant portion of the total organophosphate signals. nih.gov For a derivative, monodecanoyl glycerol-1,2-cyclic phosphate, the ³¹P-NMR signal appears at δ 18.0 ppm in D₂O. rsc.org ³¹P-NMR is also extensively used to monitor reactions in real-time, such as the ring-opening of glycerol cyclic phosphates or their formation from precursors. chemrxiv.orgnih.govacs.org For instance, the conversion of monoacylglycerol phosphate to its cyclic derivative can be tracked by the appearance of the characteristic cyclic phosphate peak. chemrxiv.org
¹H-NMR Spectroscopy : Proton NMR provides detailed information about the hydrogen atoms in the glycerol backbone. The chemical shifts and coupling constants of the protons on the glycerol moiety are influenced by the rigid structure of the cyclic phosphate ring. For monodecanoyl glycerol-1,2-cyclic phosphate, the protons of the glycerol backbone appear as complex multiplets in the region of δ 4.10-4.77 ppm. rsc.org
¹³C-NMR Spectroscopy : Carbon-13 NMR complements the data from ¹H and ³¹P-NMR by providing the chemical shift for each carbon atom in the molecule. Importantly, the coupling between the phosphorus and adjacent carbon atoms (J-C-P) provides definitive evidence for the location of the phosphate group. In monodecanoyl glycerol-1,2-cyclic phosphate, the carbons of the glycerol backbone show distinct signals, with C-P coupling constants confirming the cyclic phosphate structure (e.g., 74.0 ppm with a JC-P of 2.8 Hz and 64.2 ppm with a JC-P of 5.6 Hz). rsc.org
Table 1: Representative NMR Spectroscopic Data for a this compound Derivative (Data for Monodecanoyl glycerol-1,2-cyclic phosphate in D₂O) rsc.org
| Nucleus | Spectrometer Frequency | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz | Assignment |
| ³¹P | 162.0 MHz | 18.0 | - | Cyclic Phosphate |
| ¹H | 400.1 MHz | 4.77-4.71 (m, 1H) | - | Glycerol CH |
| 4.43-4.34 (m, 2H) | - | Glycerol CH₂ | ||
| 4.26 (dd, 1H) | J = 12.9, 6.0 | Glycerol CH₂ | ||
| 4.10 (td, 1H) | J = 9.6, 6.4 | Glycerol CH | ||
| ¹³C | 100.6 MHz | 74.0 (d) | JC-P = 2.8 | Glycerol CH |
| 65.7 | - | Glycerol CH₂ | ||
| 64.2 (d) | JC-P = 5.6 | Glycerol CH₂ |
Note: The table shows data for an acylated derivative. The chemical shifts for the unsubstituted this compound would differ, but the principles of analysis remain the same.
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is a highly sensitive technique used to confirm the molecular weight and elemental composition of this compound and its derivatives. It is often coupled with chromatographic techniques (LC-MS) for the analysis of complex mixtures.
Negative ion mode is typically employed for analyzing phosphorylated compounds. Fast Atom Bombardment (FAB) mass spectrometry has been used to characterize complex lipids containing a cyclic phosphate moiety, where samples are dissolved in a glycerol matrix before analysis. lipidbank.jp More modern approaches utilize electrospray ionization (ESI) coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap. For example, LC-MS analysis has been used to confirm the presence of lysophospholipid isomers generated from the ring-opening of acylated glycerol cyclic phosphates. acs.org Analyses are often performed using a Single Quadrupole Mass Spectrometer or more advanced systems, which can provide structural information through fragmentation patterns (MS/MS). mdpi.comresearchgate.net
Chromatographic Techniques for Isolation and Purity Assessment
Chromatography is fundamental for the isolation of this compound from biological extracts or synthetic reaction mixtures and for assessing its purity. A variety of chromatographic methods are employed based on the principles of ion exchange, size exclusion, and adsorption.
Thin-Layer Chromatography (TLC) : TLC is a rapid and simple method for monitoring reaction progress and assessing the purity of fractions. For instance, a phospholipid containing a cyclic phosphate group was shown to have an RF value of approximately 0.3 on silica (B1680970) gel plates developed with a chloroform/methanol/water (65:25:4, v/v) solvent system. lipidbank.jp The spots can be visualized using general stains like potassium permanganate (B83412) (KMnO₄) or phosphorus-specific stains. chemrxiv.org
Anion-Exchange Chromatography (e.g., DEAE-Sephadex) : Since the phosphate group is negatively charged at neutral pH, anion-exchange chromatography is a highly effective purification method. Diethylaminoethyl (DEAE)-functionalized resins like DEAE-Sephadex or DEAE-Sepharose are commonly used. researchgate.net The compound binds to the positively charged column material and is subsequently eluted using a salt gradient (e.g., NaCl or triethylammonium (B8662869) hydrogencarbonate). oup.compnas.org This technique is efficient for separating cyclic phosphates from other charged and uncharged molecules. google.comcnjournals.com
Hydroxyapatite Chromatography : This is a mixed-mode chromatography method where the stationary phase is a form of calcium phosphate (Ca₅(PO₄)₃(OH)₂). bio-rad.comhoyatechnosurgical.co.jp It separates molecules based on a combination of ion exchange (interaction with phosphate groups) and calcium metal affinity (interaction with carboxyl groups). bio-rad.com It has proven effective in purifying a wide range of biological molecules, including those containing phosphate groups, and can be used in the presence of detergents and glycerol. bio-rad.comalljournals.cn
Size-Exclusion Chromatography (e.g., Sephadex G-150) : Also known as gel filtration, this method separates molecules based on their size. While specific applications for this compound are not detailed, resins like Sephadex G-150 are generally used to separate small molecules from larger ones, such as proteins or polysaccharides, or for desalting purposes.
Table 2: Chromatographic Methods for the Analysis of Cyclic Glycerol Phosphates
| Technique | Stationary Phase | Principle of Separation | Application | Reference(s) |
| TLC | Silica Gel G | Adsorption, Polarity | Reaction monitoring, purity check | chemrxiv.orglipidbank.jp |
| Anion-Exchange | DEAE-Sephadex | Ion Exchange | Purification of charged phosphate compounds | oup.compnas.orggoogle.com |
| Hydroxyapatite | Ceramic Hydroxyapatite | Mixed-Mode (Ion Exchange, Metal Affinity) | Purification of phosphoproteins and nucleic acids; applicable to phosphates | bio-rad.combio-rad.com |
| Hydrophilic Interaction | ZIC-pHILIC | Partitioning | Separation of polar metabolites for LC-MS analysis | biorxiv.org |
| Reverse Phase | C18 Silica | Hydrophobicity | Desalting, purification of acylated derivatives | rsc.org |
Enzymatic Assays for Quantifying Substrate Turnover and Enzyme Activity
Enzymatic assays are crucial for studying the metabolism of this compound and for characterizing the enzymes that produce or degrade it, such as phosphodiesterases. These assays measure enzyme activity by quantifying the rate of substrate consumption or product formation.
One key enzyme is rac-Glycerol 1:2-cyclic phosphate 2-phosphodiesterase, a soluble enzyme found in mammalian tissues that specifically hydrolyzes the cyclic phosphate bond. nih.gov The activity of this enzyme can be determined by incubating it with this compound and measuring the formation of the product, glycerol-1-phosphate, over time using chromatographic or phosphorus assays. nih.gov
For continuous monitoring of enzyme activity, coupled enzymatic assays are often used. In this approach, the product of the primary reaction is used as a substrate in a secondary, indicator reaction that produces a change in absorbance. For example, the activity of a synthetase that produces a cyclic phosphate and ADP from ATP and a substrate can be measured by coupling ADP production to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). frontiersin.orgfrontiersin.org The decrease in absorbance at 340 nm corresponds directly to the activity of the primary enzyme. frontiersin.org Similarly, phosphate release from the hydrolysis of this compound could be measured using a phosphate-molybdate based colorimetric assay or a coupled enzyme system that detects inorganic phosphate (Pᵢ). researchgate.net
Research on Derivatives and Analogues of Glycerol Cyclic Phosphates
Synthesis and Reactivity of Substituted Glycerol (B35011) Cyclic Phosphates
The synthesis of substituted glycerol cyclic phosphates can be approached through various chemical strategies. One common method involves the use of protecting groups to selectively modify the glycerol backbone before the formation of the cyclic phosphate (B84403) ring. For instance, starting with a protected glycerol derivative, such as 1,3-benzylidene glycerol, allows for specific reactions at the free hydroxyl group. cdnsciencepub.com Another approach is the direct polycondensation of glycerol and phosphoric acid, which can lead to the formation of both five- and six-membered cyclic phosphate structures, although this method can also result in polymer formation. researchgate.net
The reactivity of these cyclic phosphates is largely dictated by the strain of the phosphate ring. Five-membered rings, such as glycerol 1,2-cyclic phosphate, are generally more strained and therefore more reactive than six-membered rings. cdnsciencepub.com This inherent reactivity makes them susceptible to ring-opening reactions by various nucleophiles. For example, the ring can be opened by amines or alcohols, providing a route to a diverse range of phospholipid analogues. beilstein-journals.org This reactivity is a key feature in both prebiotic chemistry and modern synthetic applications. nih.govresearchgate.netchemrxiv.orgnih.gov
Recent research has explored the use of reagents like phenyl phosphorodichloridate (PPDC) for the synthesis of non-nucleoside cyclic phosphates. cdnsciencepub.comcdnsciencepub.com However, the utility of such reagents can be limited by the stability of the resulting cyclic phosphate, with more strained rings being prone to decomposition. cdnsciencepub.com The choice of synthetic route and reaction conditions is therefore critical in isolating the desired substituted glycerol cyclic phosphate.
Investigations into Cyclic Lysophosphatidic Acid Intermediates
This compound is structurally related to cyclic lysophosphatidic acid (cPA), a lipid mediator with significant biological roles. researchgate.net Lysophosphatidic acid (LPA) itself is a key intermediate in the de novo synthesis of glycerophospholipids and triacylglycerols, formed from the acylation of glycerol-3-phosphate. aocs.org While it has been traditionally thought that LPA synthesized via this pathway is primarily for lipid synthesis and not signaling, this view is being challenged. researchgate.net
Research suggests that cyclic phosphatidic acid may be formed by the action of phospholipase D and can act as a signaling molecule. nih.gov In particular, both LPA and cPA have been shown to interact with peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of adipogenesis. researchgate.net The dry-state ring opening of cyclic lysophosphatidic acids can lead to the formation of a variety of self-assembling lysophospholipids, highlighting a potential prebiotic pathway to more complex lipids. nih.govresearchgate.net
The interconversion between LPA and its cyclic form is an area of active investigation. This process is significant as it can modulate the pool of available signaling molecules and intermediates for phospholipid synthesis. The enzymatic pathways governing the formation and hydrolysis of cPA are crucial for understanding its physiological and pathological roles.
Comparative Studies with Other Biologically Relevant Cyclic Phosphates
To better understand the unique properties of this compound, it is useful to compare it with other biologically important cyclic phosphates, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic 2,3-diphosphoglycerate (c-di-GMP).
Cyclic AMP (cAMP): A well-known second messenger in numerous signaling pathways, cAMP is a ribonucleoside 2',3'-cyclic phosphate. ttu.eemdpi.com Like this compound, it contains a five-membered cyclic phosphate ring, but it is attached to a ribonucleoside. The synthesis of cAMP often involves the intramolecular cyclization of adenosine 3'(2')-phosphate using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC). ttu.ee The high energy of the cyclic phosphate bond in cAMP is a key feature of its role in metabolic regulation. cdnsciencepub.com In some contexts, cAMP-dependent protein kinase can inactivate glycerol phosphate acyltransferase, suggesting a potential intersection in the regulation of lipid metabolism. nih.gov
Cyclic 2,3-diphosphoglycerate (cDPG): This molecule is an osmolyte found in certain hyperthermophilic archaea, where it plays a role in protecting proteins and DNA from extreme temperatures. nih.govfrontiersin.org Unlike this compound, cDPG contains two phosphate groups. It is synthesized from 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), an isomer of the glycolytic intermediate 1,3-bisphosphoglyceric acid. nih.govwikipedia.org The synthesis of cDPG involves the formation of an intramolecular phosphoanhydride bond, a different chemical structure compared to the phosphodiester bond in this compound. nih.gov
A comparative analysis highlights the diverse roles that cyclic phosphates play in biology, from signaling and metabolic regulation to osmoprotection. The specific structure of each cyclic phosphate, including the nature of the attached molecule (glycerol, nucleoside) and the number of phosphate groups, dictates its chemical properties and biological function.
Future Research Directions and Unresolved Questions
Elucidating Undiscovered Enzymatic Pathways for Glycerol (B35011) 1,2-cyclic Phosphate (B84403) Metabolism
While the formation of G-1,2-cP is known to occur during the breakdown of certain glycerophospholipids, the complete enzymatic landscape governing its metabolism remains largely uncharted. Future research should focus on identifying and characterizing novel enzymes and pathways involved in its synthesis and degradation.
One known pathway involves the action of glycerophosphocholine diesterase (EC 3.1.4.2), which releases G-1,2-cP along with glycerophosphate from substrates like glycerylphosphorylcholine (B1206476) and glycerylphosphorylethanolamine. nih.gov The proportion of the cyclic phosphate formed is notably influenced by pH and the presence of divalent cations such as Mg²⁺ and Ca²⁺, suggesting a regulatory mechanism that warrants further investigation. nih.gov
In the context of bacterial metabolism, particularly in organisms like Mycoplasma, which heavily rely on host-derived glycerol, the pathways are of significant interest. oup.com Glycerol-3-phosphate is a central intermediate in their metabolism, linking lipid and carbohydrate pathways. oup.complos.org Research into whether G-1,2-cP can be directly utilized or is a transient intermediate in these pathways could reveal new metabolic routes.
Furthermore, the discovery of a complex lipid containing a cyclic phosphate, 2,3-di-O-phytanyl-sn-glycero-1-phosphoryl-3'-sn-glycero-1',2''-cyclic phosphate, in the archaebacterium Natronococcus occultus points towards the existence of unique metabolic pathways in extremophiles. lipidbank.jp Elucidating the enzymes responsible for the formation and breakdown of this cyclic phosphate moiety could provide insights into lipid metabolism in extreme environments.
Future research could employ a combination of genomics, proteomics, and metabolomics to identify putative enzymes. Subsequent biochemical assays using purified enzymes and G-1,2-cP as a substrate would be essential to confirm their activity and understand their kinetic properties.
Exploring Broader Biological Roles beyond Prebiotic and Catabolic Intermediacy
The established roles of G-1,2-cP as a prebiotic precursor to phospholipids (B1166683) and an intermediate in catabolism are just the beginning of understanding its biological significance. nih.govacs.orgresearchgate.net A key area for future investigation is its potential involvement in cellular signaling. Many cyclic phosphates, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), are crucial second messengers. It is plausible that G-1,2-cP could have analogous, yet undiscovered, signaling functions. Research should be directed towards identifying proteins that specifically bind to G-1,2-cP and characterizing the downstream cellular responses.
Another avenue of exploration is its role as a precursor for molecules other than phospholipids. The reactivity of the cyclic phosphate ring could allow for its incorporation into a variety of biomolecules. Investigating the metabolic fate of G-1,2-cP beyond its hydrolysis to glycerol phosphates could uncover novel biosynthetic pathways.
The compound's role in the context of the origins of life also merits deeper investigation. While its ability to form phospholipids is recognized, its potential interactions with other prebiotic molecules, such as amino acids and nucleic acids, could have been critical for the emergence of cellular complexity. acs.orgresearchgate.netchemrxiv.org
Advanced Synthetic Strategies for Stereospecific Isomers for Mechanistic Studies
To fully understand the biological functions and enzymatic interactions of G-1,2-cP, the availability of its pure stereoisomers is crucial. The development of advanced synthetic strategies to obtain these isomers is a key research direction.
A procedure for the synthesis of stereochemically pure sn-glycerol-cyclic-phosphodiesters has been developed, yielding the sn-glycerol-1,2-cyclic phosphodiester and its enantiomer, the sn-glycerol-2,3-cyclic phosphodiester. nih.gov These five-membered ring compounds are optically active and their availability has been crucial for initial characterization. nih.gov However, these compounds are unstable, necessitating their conversion to more stable salts for storage. nih.gov
Future synthetic strategies could focus on improving the stability and yield of these isomers. This could involve exploring different protecting group strategies and purification techniques. Furthermore, the development of enzymatic or chemo-enzymatic methods for the synthesis of G-1,2-cP isomers could offer a more efficient and stereoselective alternative to purely chemical routes. For instance, the stereoselective synthesis of other phospholipids has been achieved using enzymes like phospholipase D, highlighting the potential of biocatalysis in this area. researchgate.net
The synthesis of isotopically labeled G-1,2-cP isomers would also be invaluable for mechanistic studies, allowing for the tracking of the molecule and its metabolites in complex biological systems using techniques like NMR and mass spectrometry.
| Isomer | Ring Size | Chirality | Specific Rotation |
| sn-Glycerol-1,2-cyclic phosphodiester | 5-membered | Optically Active | +1.6° ± 0.1° |
| sn-Glycerol-2,3-cyclic phosphodiester | 5-membered | Optically Active | -1.6° ± 0.1° |
| sn-Glycerol-1,3-cyclic phosphodiester | 6-membered | Crystalline | Not reported |
Table 1: Properties of Synthesized sn-Glycerol-cyclic-phosphodiester Isomers. nih.gov
High-Resolution Structural Biology of Enzymes Interacting with Glycerol 1,2-cyclic Phosphate
Understanding the molecular basis of how enzymes recognize and process G-1,2-cP requires high-resolution structural information. A major goal for future research is to obtain crystal structures of enzymes in complex with G-1,2-cP or its analogs.
While no structures of enzymes specifically bound to G-1,2-cP are currently available, the structures of enzymes that bind other cyclic phosphates provide a valuable framework. For example, the crystal structure of a cyclic phosphodiesterase (CPDase) from Arabidopsis thaliana that hydrolyzes ADP-ribose 1",2"-cyclic phosphate reveals a bilobal structure with the active site located at the interface of two β-sheets. embopress.orgnih.gov This structure, along with those of other 2H phosphoesterases, suggests that a conserved set of active site residues, often including histidines, are involved in catalysis. embopress.orgnih.gov
Similarly, the high-resolution structures of the Toblerone fold enzymes, which are cyclic amide hydrolases, show a highly conserved active site with Arg-Lys-Ser triads that bind the substrate through an extensive hydrogen-bonding network. asm.org These studies provide a roadmap for investigating the active sites of putative G-1,2-cP metabolizing enzymes.
Future research should aim to crystallize candidate enzymes with G-1,2-cP or non-hydrolyzable analogs to trap the enzyme-substrate complex. This would allow for the detailed mapping of the active site, identification of key catalytic residues, and understanding the conformational changes that occur upon substrate binding. Such structural insights are essential for designing specific inhibitors and for engineering enzymes with novel functionalities.
| Enzyme Family | Substrate | Key Structural Features of Active Site |
| Cyclic Phosphodiesterase (CPDase) | ADP-ribose 1",2"-cyclic phosphate | Bilobal structure, active site at the interface of two β-sheets, involves H-X-T/S-X motifs. embopress.orgnih.gov |
| Toblerone Fold Enzymes | Cyclic amides | Trimeric structure, active site with Arg-Lys-Ser triads, extensive hydrogen bonding network. asm.org |
| Fungal tRNA Ligase (Trl1) | 2',3'-cyclic phosphate terminated RNA | Contains a 2',3'-cyclic phosphodiesterase (CPD) domain with conserved active site motifs. oup.com |
Table 2: Structural Features of Enzymes Acting on Cyclic Phosphates.
Q & A
Q. What enzymatic pathways are involved in the biosynthesis of glycerol 1,2-cyclic phosphate from dihydroxyacetone phosphate (DHAP) in cellular systems?
this compound is synthesized via the reduction of DHAP by glycerol 1-phosphate dehydrogenase (GPDH), which utilizes NADH as a cofactor. This reaction produces glycerol 1-phosphate, a precursor that can undergo cyclization under specific enzymatic or acidic conditions . DHAP itself is a central glycolytic intermediate, linking carbohydrate metabolism to lipid biosynthesis .
Q. Which enzymatic assays are validated for quantifying this compound in biological samples?
Spectrophotometric assays using glycerol phosphate oxidase (GPO) coupled with peroxidase are widely employed. The GPO oxidizes glycerol phosphate to dihydroxyacetone phosphate, generating H₂O₂, which reacts with a chromogen (e.g., 4-aminoantipyrine) for detection at 540 nm . For higher specificity, HPLC or LC-MS can separate and quantify cyclic phosphate derivatives .
Q. How does this compound integrate into lipid metabolism pathways?
Glycerol 1-phosphate serves as a backbone for phospholipid and triglyceride synthesis. Cyclization to the 1,2-cyclic form may occur transiently during membrane remodeling or stress responses, though its exact role requires further study .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound flux measurements during gluconeogenesis?
Discrepancies in metabolic flux arise from compartmentalization (e.g., mitochondrial vs. cytosolic pools) or assay interference. Isotopic tracing with ¹³C-labeled glucose or glycerol, combined with NMR or mass spectrometry, can delineate compartment-specific fluxes . Knockout models of GPDH or phosphatase inhibitors may further clarify regulatory nodes .
Q. How can metabolic engineering optimize microbial production of this compound?
Overexpression of E. coli methylglyoxal synthase (mgsA) and glycerol dehydrogenase (gldA) in S. cerevisiae diverts DHAP toward methylglyoxal, which is reduced to 1,2-propanediol. Modulating ATP/NADH ratios via cofactor engineering (e.g., NADH oxidase expression) enhances cyclic phosphate yield . Dynamic pathway control using inducible promoters improves tolerance to intermediate toxicity .
Q. What experimental designs track real-time dynamics of this compound in live cells?
Genetically encoded biosensors (e.g., FRET-based probes) can monitor intracellular glycerol phosphate levels. Alternatively, click chemistry with alkyne-tagged glycerol analogs enables spatial tracking via fluorescence microscopy . Microfluidic systems coupled with rapid quenching preserve transient metabolic states for snapshot analyses .
Methodological Considerations
Q. What controls are essential for validating this compound detection in complex matrices?
Include spike-and-recovery experiments with synthetic standards to account for matrix interference. Negative controls should use phosphatase-treated samples to confirm signal specificity. For enzymatic assays, parallel reactions with GPDH inhibitors (e.g., iodoacetate) validate enzyme dependency .
Q. How do pH and temperature affect the stability of this compound in vitro?
The cyclic phosphate form is labile under alkaline conditions (pH > 8.5), undergoing hydrolysis to glycerol 2-phosphate. Storage at -80°C in neutral buffers (pH 7.0–7.5) with chelators (EDTA) prevents metal-catalyzed degradation .
Data Interpretation Challenges
Q. Why do discrepancies arise in this compound levels between enzymatic and chromatographic assays?
Enzymatic assays may overestimate due to cross-reactivity with structural analogs (e.g., glycerol 3-phosphate). LC-MS/MS with multiple reaction monitoring (MRM) provides higher specificity by distinguishing isomers via unique fragmentation patterns .
Q. How can computational modeling predict this compound’s role in metabolic networks?
Constraint-based models (e.g., genome-scale metabolic reconstructions) integrate enzyme kinetics and omics data to simulate flux distributions. Tools like COBRApy can identify knockouts or overexpression targets to amplify cyclic phosphate nodes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
